molecular formula C19H26N2O3 B14946914 1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14946914
M. Wt: 330.4 g/mol
InChI Key: JGBUFYRXTRLSIZ-UHFFFAOYSA-N
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Description

1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Butoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the butoxy group to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group may yield butoxybenzoic acid, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(2-Ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the butoxy group, which may impart specific physicochemical properties and biological activities that differ from its analogs with methoxy or ethoxy groups.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C19H26N2O3/c1-2-3-13-24-17-10-6-5-9-15(17)21-18(22)14-16(19(21)23)20-11-7-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3

InChI Key

JGBUFYRXTRLSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCCC3

Origin of Product

United States

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